Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Description
Structural Overview of Methyl 4-Hydroxy-7,8-Dimethylquinoline-2-Carboxylate
This compound (CAS 52979-32-5) is a heterocyclic organic compound with the molecular formula $$ \text{C}{13}\text{H}{13}\text{NO}_{3} $$ and a molecular weight of 231.25 g/mol. The quinoline backbone features a fused benzene and pyridine ring system, with substituents at the 2-, 4-, 7-, and 8-positions. Specifically, the compound includes:
- A methoxycarbonyl group (-COOCH$$_3$$) at position 2,
- A hydroxyl group (-OH) at position 4,
- Methyl groups (-CH$$_3$$) at positions 7 and 8.
The spatial arrangement of these groups influences the compound’s electronic properties and reactivity. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, such as the deshielded aromatic protons at δ 7.98–8.16 ppm and methyl groups resonating at δ 2.54–2.62 ppm. The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the molecule and affecting its solubility in polar solvents.
Table 1: Key Physical and Chemical Properties
Historical Context in Quinoline Chemistry
Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for synthetic heterocyclic chemistry. Early research focused on natural derivatives like quinine, an antimalarial alkaloid. The 20th century saw advances in synthetic methods, enabling the creation of diverse quinoline derivatives. This compound emerged in the 21st century as a subject of interest due to its structural complexity and potential as a synthetic intermediate. For example, its methylation reactions were explored in 2020, demonstrating its utility in generating derivatives for material science applications.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the versatility of quinoline derivatives in organic synthesis. The 2-carboxylate group serves as an electrophilic site for nucleophilic substitution, while the 4-hydroxy group enables hydrogen bonding and coordination with metal ions. Researchers have leveraged these features to synthesize complex heterocycles, such as pyrroloquinolines and fused polycyclic systems. Its role as a building block is underscored by its use in creating ligands for catalytic applications and fluorescent probes.
Position within the Quinoline Derivatives Family
This compound occupies a unique niche among quinoline derivatives:
- Ester vs. Acid Derivatives : Unlike quinoline-2-carboxylic acid (CAS 93-10-7), which has a free -COOH group, the methyl ester enhances lipophilicity, making it more soluble in organic media.
- Substituent Effects : The 7,8-dimethyl groups introduce steric hindrance, affecting regioselectivity in further reactions. Comparatively, ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (CAS 53164-33-3) demonstrates how ester position alters electronic properties.
- Biological Relevance : While not directly used pharmacologically, its structural analogs, such as tricin (a flavonoid), highlight the role of substituted quinolines in bioactive molecule design.
Table 2: Comparison with Related Quinoline Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| Quinoline-2-carboxylic acid | -COOH at position 2 | Metal coordination chemistry |
| Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | -COOCH$$2$$CH$$3$$ at position 3 | Synthetic intermediate |
| Tricin | Flavonoid with quinoline core | Antioxidant research |
Properties
IUPAC Name |
methyl 7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-5-9-11(15)6-10(13(16)17-3)14-12(9)8(7)2/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHWJOTXZOPDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674801 | |
| Record name | Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52979-32-5 | |
| Record name | Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions
The synthesis of quinoline derivatives often begins with the condensation of aniline derivatives with β-ketoesters or other carbonyl compounds. This step is crucial for forming the quinoline ring structure.
Cyclization and Oxidation
After condensation, the resulting intermediate undergoes cyclization, often facilitated by acidic or basic conditions, followed by oxidation to form the quinoline ring. This step can be achieved through various reagents and conditions, depending on the desired substituents.
Analysis of Reaction Conditions
| Reaction Step | Conditions | Expected Outcome |
|---|---|---|
| Condensation | Aniline derivative + β-ketoester, basic conditions | Formation of quinoline intermediate |
| Cyclization | Acidic or basic conditions, heat | Closure of quinoline ring |
| Oxidation | Oxidizing agents (e.g., air, H2O2) | Introduction of hydroxyl group |
Challenges and Considerations
- Regioselectivity : Ensuring the correct positioning of substituents (e.g., hydroxyl and carboxylate groups) can be challenging and may require careful control of reaction conditions.
- Yield Optimization : Conditions must be optimized to maximize yield while minimizing side reactions.
Chemical Reactions Analysis
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and hydroxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Esterification: The carboxylate group can be esterified with alcohols in the presence of acid catalysts to form various esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sulfuric acid, hydrochloric acid), and specific temperature and pressure conditions. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various esters.
Scientific Research Applications
Chemistry
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate serves as a building block for synthesizing more complex quinoline derivatives and heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.
Biology
The compound exhibits significant biological activities:
- Antimicrobial Activity: Studies have shown that it can inhibit the growth of various pathogens.
- Antiviral Properties: It has been investigated for its potential to inhibit viral replication, particularly in the context of Hepatitis B virus.
- Anticancer Activity: Research indicates that it induces apoptosis in cancer cells through modulation of cellular signaling pathways.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Reactive oxygen species generation |
Medicine
Research is ongoing to explore its therapeutic potential against various diseases:
- Infections: Its antimicrobial properties make it a candidate for developing new antibiotics.
- Cancer Treatments: There is significant interest in its ability to target cancer cells selectively while sparing normal cells.
Recent Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Derivatives have been tested for efficacy against various cell lines and pathogens, showing improved potency compared to the parent compound.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives share a bicyclic aromatic structure but differ in substituent positions and functional groups, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Physical Properties
- Melting Points: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate: 181–182°C .
- Solubility : Hydroxyl-containing derivatives (e.g., target compound) are more polar and water-soluble than chloro- or nitro-substituted analogs .
Key Research Findings
Hydrogen Bonding : The hydroxyl group in the target compound forms intermolecular H-bonds, influencing crystal packing and stability, as per Etter’s graph set analysis .
Lipophilicity : Methyl groups at positions 7 and 8 increase logP values, making the compound more membrane-permeable than hydroxyl-rich analogs .
Synthetic Utility : Derivatives with halogen or nitro substituents are intermediates in antimalarial and anticancer drug development .
Biological Activity
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (MHDQ) is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, along with mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃NO₃
- Molecular Weight : 231.25 g/mol
- CAS Number : 52979-32-5
MHDQ features a quinoline core structure with hydroxy, methyl, and carboxylate substituents, which contribute to its biological activity and reactivity in various chemical processes .
1. Antimicrobial Activity
MHDQ has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The mechanism involves binding to specific enzymes that are crucial for microbial survival.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Enzyme inhibition |
| Escherichia coli | Moderate inhibition | Disruption of metabolic pathways |
| Candida albicans | Effective antifungal | Cell wall synthesis interference |
2. Antiviral Properties
Research has highlighted MHDQ's potential as an antiviral agent, particularly against the Hepatitis B virus (HBV). Molecular docking studies suggest that MHDQ can act as a potent inhibitor of HBV replication. In vitro studies confirmed that MHDQ at a concentration of 10 µM significantly inhibited HBV replication .
3. Anticancer Activity
MHDQ has been investigated for its anticancer properties across several cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through the modulation of cellular signaling pathways.
- Case Study : A study evaluated the effects of MHDQ on breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Reactive oxygen species generation |
The biological activity of MHDQ is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : MHDQ binds to enzymes involved in microbial metabolism and viral replication.
- Cellular Pathways : It modulates pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) : The generation of ROS leads to oxidative stress in cancer cells, promoting cell death.
Research Findings
Recent studies have focused on the synthesis and evaluation of MHDQ derivatives to enhance its biological activity:
- Synthesis of Derivatives : Researchers synthesized several derivatives of MHDQ to improve potency against specific pathogens and cancer types.
- In Vitro Studies : These derivatives were tested for their efficacy against various cell lines and pathogens, showing improved activity compared to the parent compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation of substituted anilines with keto-esters, followed by cyclization and functionalization. For example, analogous quinoline derivatives are synthesized via Hantzsch-type reactions under reflux in ethanol or methanol, using catalysts like ammonium acetate .
- Optimization : Key parameters include temperature control (70–90°C), solvent polarity (ethanol or acetonitrile), and stoichiometric ratios of precursors. Monitoring by TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How can crystallization conditions be standardized to obtain high-quality single crystals for X-ray diffraction studies?
- Procedure : Slow evaporation of a saturated solution in a mixed solvent system (e.g., dichloromethane/methanol) at 4°C promotes nucleation. For structurally similar compounds, crystal lattice stability is enhanced by hydrogen bonding between hydroxyl and carboxylate groups .
- Tools : Use SHELX-2018 for structure solution and refinement. ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Techniques :
- NMR : and NMR (DMSO-d6 or CDCl3) confirm substituent positions and hydrogen bonding.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities (<0.5% threshold).
- FT-IR : Peaks at ~3400 cm (O–H stretch) and ~1700 cm (ester C=O) validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the 7,8-dimethyl and 4-hydroxy groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-donating methyl groups at positions 7 and 8 increase electron density on the quinoline ring, reducing electrophilicity at position 2. However, the 4-hydroxy group stabilizes intermediates via resonance, facilitating regioselective substitution. DFT calculations (B3LYP/6-31G*) predict activation energies for SNAr reactions .
- Experimental Validation : Kinetic studies under varying pH (4–10) and temperature (25–60°C) can quantify substituent effects .
Q. How can discrepancies in crystallographic data (e.g., bond length variations) be resolved when refining the structure?
- Resolution Strategy :
- Use SHELXL’s restraints for geometrically strained regions (e.g., puckered cyclohexane rings).
- Compare experimental bond lengths with theoretical values from Cambridge Structural Database (CSD) entries for analogous quinolines.
- Apply Hirshfeld surface analysis to identify weak interactions (C–H···O) contributing to lattice distortions .
Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure, and how can these patterns be categorized?
- Analysis : Graph set notation (e.g., for dimeric O–H···O bonds) classifies hydrogen-bonding motifs. For Methyl 4-hydroxyquinoline derivatives, intermolecular O–H···O interactions between carboxylate and hydroxyl groups form infinite chains, as observed in related compounds .
- Software : Mercury (CCDC) or CrystalExplorer maps interaction networks and quantifies Hirshfeld surfaces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
